2-(4-Bromo-2,6-difluorophenyl)piperidine
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Overview
Description
2-(4-Bromo-2,6-difluorophenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of bromine and fluorine atoms on the phenyl ring makes this compound particularly interesting for various chemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromo-2,6-difluorophenyl)piperidine typically involves the reaction of 4-bromo-2,6-difluoroaniline with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar coupling techniques. The use of continuous flow reactors can also enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-2,6-difluorophenyl)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Boron Reagents: Essential for Suzuki–Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
2-(4-Bromo-2,6-difluorophenyl)piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacological agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-2,6-difluorophenyl)piperidine involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-2,6-difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of piperidine.
2-(4-Bromo-2,6-difluorophenyl)morpholine: Contains a morpholine ring.
2-(4-Bromo-2,6-difluorophenyl)thiophene: Contains a thiophene ring.
Uniqueness
2-(4-Bromo-2,6-difluorophenyl)piperidine is unique due to its specific combination of bromine and fluorine atoms on the phenyl ring and the presence of the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12BrF2N |
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Molecular Weight |
276.12 g/mol |
IUPAC Name |
2-(4-bromo-2,6-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H12BrF2N/c12-7-5-8(13)11(9(14)6-7)10-3-1-2-4-15-10/h5-6,10,15H,1-4H2 |
InChI Key |
ZSGDGGOHOMZJLF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2F)Br)F |
Origin of Product |
United States |
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